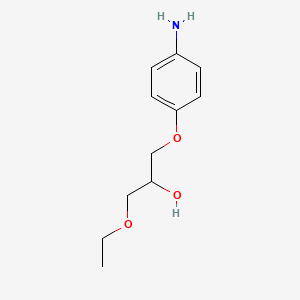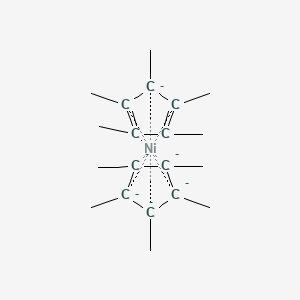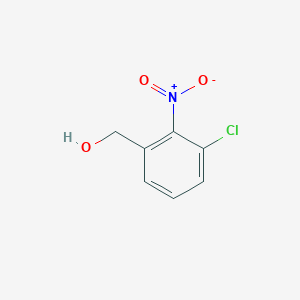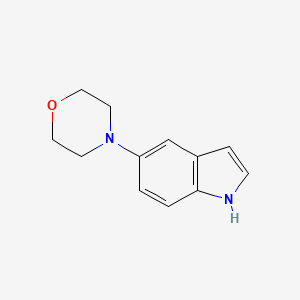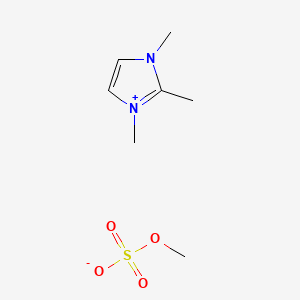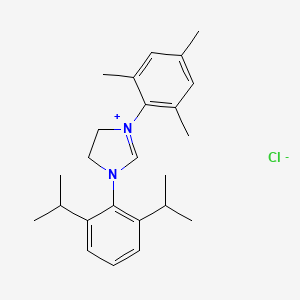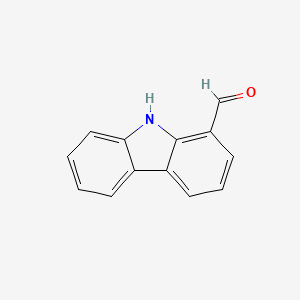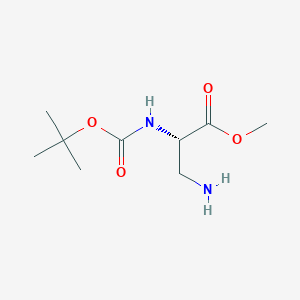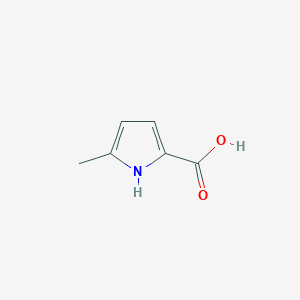
5-Methyl-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
5-Methyl-1H-pyrrole-2-carboxylic acid (5-MPCA) is a small organic molecule that has been the subject of much research in recent years. 5-MPCA is an important intermediate in the synthesis of several therapeutic agents and has been used as a starting material in the synthesis of several drugs. It is also a useful reagent in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
- A novel series of compounds derived from 5-Methyl-1H-pyrrole-2-carboxylic acid exhibited significant antibacterial and antifungal activity, particularly with the introduction of a methoxy group in the structure. These findings suggest potential for developing new antimicrobial agents (Hublikar et al., 2019).
Synthesis and Pharmaceutical Applications
- A synthesis method for methyl 5-aminopyrrole-3-carboxylates, derived from this compound, showed potential for creating pyrrole-containing products used in pharmaceuticals. This synthesis approach is notable for its efficiency in producing compounds with potential medicinal applications (Galenko et al., 2019).
Synthesis of HIV-1 Entry Inhibitors
- 5-Arylpyrrole-2-carboxylic acids, key intermediates synthesized from this compound, have been crucial in the development of HIV-1 entry inhibitors, highlighting their significance in antiviral drug development (Belov et al., 2017).
Application in Photophysical Studies
- Lanthanide complexes containing pyrrole-derivatized carboxylate ligands, which include compounds derived from this compound, have been studied for their photophysical properties. These complexes demonstrate potential applications in fields requiring luminescent materials (Law et al., 2007).
Development of Antioxidant Agents
- Novel compounds including N-pyrrolyl carboxylic acid and its derivatives, synthesized from this compound, showed promising antioxidant properties. This suggests potential for the development of new antioxidant agents (Mateev et al., 2022).
Catalysis in Organic Synthesis
- Pyrrole-2-carboxylic acid, closely related to this compound, has been used as a ligand in Cu-catalyzed reactions. This application highlights its utility in facilitating organic synthesis processes (Altman et al., 2008).
Mecanismo De Acción
5-Methyl-1H-pyrrole-2-carboxylic acid: interacts with specific molecular targets within the body. While the exact targets may vary depending on the context, one primary target is likely to be enzymes involved in various metabolic pathways. These enzymes play crucial roles in cellular processes, and the compound may modulate their activity.
Action Environment
Environmental factors play a role in its efficacy and stability. These factors include:
- The compound’s behavior may change in acidic or alkaline environments. Stability could be affected by temperature variations. Oxidation may impact its structure.
Análisis Bioquímico
Biochemical Properties
5-Methyl-1H-pyrrole-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as pyrroline-5-carboxylate reductase, which is involved in the proline biosynthesis pathway. The interaction between this compound and pyrroline-5-carboxylate reductase is crucial for the conversion of pyrroline-5-carboxylate to proline, an amino acid essential for protein synthesis and cellular function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation. For instance, this compound can modulate the expression of genes related to oxidative stress, thereby impacting cellular metabolism and homeostasis . Additionally, it affects the activity of key metabolic enzymes, leading to alterations in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms involves the inhibition of enzyme activity, such as the inhibition of pyrroline-5-carboxylate reductase. This inhibition results in decreased proline synthesis, which can affect protein synthesis and cellular stress responses . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic enzyme activity and gene expression patterns . These temporal effects are crucial for understanding the long-term impact of this compound on cellular physiology.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance metabolic activity and improve stress response mechanisms . At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the proline biosynthesis pathway. This compound interacts with enzymes such as pyrroline-5-carboxylate reductase and proline dehydrogenase, which are essential for the conversion of pyrroline-5-carboxylate to proline and vice versa . These interactions influence the overall metabolic flux and the levels of metabolites involved in cellular stress responses and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of this compound is crucial for its biological activity, as it determines the concentration of the compound in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound is primarily localized in the cytoplasm, where it interacts with metabolic enzymes and regulatory proteins . Additionally, this compound can be directed to specific organelles, such as mitochondria, through targeting signals that facilitate its transport across organelle membranes . The subcellular localization of this compound is essential for its role in regulating cellular metabolism and stress responses.
Propiedades
IUPAC Name |
5-methyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-3-5(7-4)6(8)9/h2-3,7H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYABCWJPZTWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512716 | |
| Record name | 5-Methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3757-53-7 | |
| Record name | 5-Methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

